Product packaging for 4-Hydrazino-2,5,8-Trimethylquinoline(Cat. No.:CAS No. 203626-71-5)

4-Hydrazino-2,5,8-Trimethylquinoline

Cat. No.: B3021483
CAS No.: 203626-71-5
M. Wt: 201.27 g/mol
InChI Key: ISBZBGZAPYDDSL-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and Hydrazine (B178648) Derivatives

Quinoline chemistry is a significant branch of organic chemistry, focusing on the synthesis, properties, and applications of compounds containing the quinoline ring system. These compounds are known for their presence in various natural products and synthetic molecules of importance. The introduction of a hydrazine group onto the quinoline scaffold places 4-Hydrazino-2,5,8-Trimethylquinoline within the class of hydrazine derivatives. Hydrazines are notable for their nucleophilic character and are pivotal intermediates in the synthesis of a wide array of heterocyclic systems. The combination of the quinoline framework and the hydrazine functional group suggests a molecule with a rich and versatile chemical reactivity.

Significance of the Quinoline Scaffold in Organic Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric environment, making it an excellent platform for the development of functional molecules. The ability to modify the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties. rsc.orgacs.org The versatility of the quinoline nucleus is evident in its widespread use as a building block in the synthesis of more complex molecular architectures. acs.org

Structural Elucidation and Regiochemical Considerations of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific spectral data for this exact compound are not widely published, the expected analytical characteristics can be inferred from related structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would be instrumental in confirming its molecular structure. mdpi.comalchempharmtech.com

The synthesis of this compound presents notable regiochemical challenges. The term "regiochemistry" refers to the specific orientation of chemical reactions, and in this case, it pertains to the precise placement of the three methyl groups and the hydrazino group on the quinoline ring. The synthesis would likely involve a multi-step process, beginning with the construction of the 2,5,8-trimethylquinoline (B20356) core. Classic quinoline syntheses, such as the Doebner-von Miller or Friedländer reactions, could potentially be adapted for this purpose, although controlling the regioselectivity to obtain the desired 2,5,8-substitution pattern can be complex. nih.gov

Once the trimethylated quinoline is obtained, the introduction of the hydrazino group at the 4-position would typically proceed via a nucleophilic aromatic substitution reaction. A common strategy involves the synthesis of a precursor, such as 4-chloro-2,5,8-trimethylquinoline (B1361597). This chloro-derivative can then be reacted with hydrazine hydrate (B1144303) to displace the chloride and install the hydrazino group. mdpi.compharmascholars.com The success of this step is dependent on the reactivity of the 4-position of the quinoline ring, which is generally activated towards nucleophilic attack.

Table 1: Key Chemical Information for this compound

PropertyValue
Molecular Formula C₁₂H₁₅N₃
IUPAC Name 4-hydrazinyl-2,5,8-trimethylquinoline
Canonical SMILES CC1=CC2=C(C=C1C)N=C(C=C2NN)C
InChI Key Information not readily available
CAS Number 203626-71-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B3021483 4-Hydrazino-2,5,8-Trimethylquinoline CAS No. 203626-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5,8-trimethylquinolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)10(15-13)6-9(3)14-12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBZBGZAPYDDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydrazino 2,5,8 Trimethylquinoline and Its Precursors

Strategies for the Construction of the Trimethylquinoline Nucleus

The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined and adapted over time. These classical methods, alongside modern catalytic and green approaches, provide a versatile toolbox for the synthesis of substituted quinolines like 2,5,8-trimethylquinoline (B20356).

Classical Cyclization Reactions for Quinoline Ring Formation

A variety of well-established reactions are available for the synthesis of the quinoline core. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.

The Skraup synthesis is a vigorous reaction that produces quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

The Doebner-von Miller reaction is a more flexible modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.org

The Friedländer synthesis offers a direct route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. The isatin ring is opened to an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes.

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction conditions can be controlled to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product) in what is known as the Knorr modification.

Modern adaptations of these classical methods often focus on improving yields, reducing reaction times, and employing milder conditions through the use of microwave irradiation or novel catalysts.

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Reactants Key Reagents/Conditions Product Type
Skraup Aniline, Glycerol H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) Quinoline (often unsubstituted in the pyridine (B92270) ring)
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl compound Acid catalyst (e.g., HCl, ZnCl₂) Substituted quinolines
Friedländer 2-Aminobenzaldehyde/ketone, Carbonyl compound with α-methylene group Acid or base catalyst Substituted quinolines
Pfitzinger Isatin, Carbonyl compound Base Quinoline-4-carboxylic acids
Gould-Jacobs Aniline, Alkoxymethylenemalonate ester Heat 4-Hydroxyquinolines
Conrad-Limpach Aniline, β-Ketoester Heat 4-Hydroxyquinolines

Specific Approaches for 2,5,8-Trimethylquinoline and Related Isomers

To synthesize 2,5,8-trimethylquinoline, the choice of starting materials for the classical reactions is crucial. For instance, a Skraup or Doebner-von Miller reaction would logically employ 2,5-dimethylaniline (B45416) as the aniline component. solubilityofthings.comnih.gov The reaction of 2,5-dimethylaniline with an appropriate three-carbon carbonyl precursor, such as crotonaldehyde (B89634) (in a Doebner-von Miller type reaction), would be expected to yield the desired trimethylquinoline isomer.

The Combes quinoline synthesis provides another viable route, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgresearchgate.net For the synthesis of 2,5,8-trimethylquinoline, 2,5-dimethylaniline would be reacted with acetylacetone. The initial condensation forms an enamine intermediate, which then undergoes cyclodehydration to form the quinoline ring. youtube.com The regioselectivity of the cyclization can be influenced by steric and electronic factors of the substituents on the aniline ring. wikipedia.org

A Friedländer approach would necessitate a 2-amino-3,6-dimethylbenzaldehyde (B15313100) or a related ketone, which would then be condensed with acetone (B3395972) to introduce the 2-methyl group of the quinoline ring.

Catalytic and Green Chemistry Approaches for Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. These approaches aim to reduce waste, avoid harsh reaction conditions, and utilize reusable catalysts.

Magnetic nanoparticle catalysis has emerged as a promising green methodology. wikipedia.org Iron oxide nanoparticles, for instance, can serve as efficient and magnetically separable catalysts for various organic transformations, including the synthesis of quinolines. wikipedia.org Their high surface area and ease of recovery make them an attractive alternative to traditional homogeneous catalysts.

Metal-free protocols are also gaining prominence, aligning with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. wikipedia.orgorganic-chemistry.org These methods often employ organocatalysts, ionic liquids, or catalyst-free conditions under microwave irradiation or in environmentally benign solvents like water. researchgate.net For example, the Friedländer synthesis has been successfully carried out in water without any catalyst, showcasing a highly green approach to quinoline formation. rsc.orgquimicaorganica.orgpjsir.orgreddit.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

Feature Traditional Methods Green Chemistry Approaches
Catalysts Strong acids (H₂SO₄, HCl), Lewis acids Magnetic nanoparticles, organocatalysts, metal-free systems
Solvents Often harsh (e.g., nitrobenzene) or requires solvent-free high temperatures Water, ethanol (B145695), ionic liquids, solvent-free conditions
Energy Input High temperatures, long reaction times Microwave irradiation, ultrasound, often milder conditions
Byproducts Can generate significant waste Minimized waste generation, higher atom economy
Catalyst Reusability Often not reusable A key feature, especially for nanoparticle catalysts

Introduction of the Hydrazine (B178648) Moiety at the C-4 Position

Once the 2,5,8-trimethylquinoline nucleus is synthesized, the next critical step is the introduction of the hydrazine group at the 4-position. This can be achieved through several synthetic routes, most commonly involving the displacement of a suitable leaving group or the transformation of a nitro group.

Direct Hydrazinolysis of Halogenated Quinoline Intermediates

A widely used and direct method for introducing a hydrazine group onto the quinoline ring is through the nucleophilic aromatic substitution of a halogen atom, typically chlorine, at the 4-position. rsc.orgmdpi.comnih.gov This process, known as hydrazinolysis, involves the reaction of a 4-chloroquinoline (B167314) derivative with hydrazine hydrate (B1144303). rsc.orgnih.govresearchgate.netorgsyn.org

The synthesis of the required precursor, 4-chloro-2,5,8-trimethylquinoline (B1361597), can be accomplished by treating the corresponding 2,5,8-trimethyl-4-quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comnih.gov The subsequent reaction with hydrazine hydrate, often in a suitable solvent like ethanol and under reflux, displaces the chloride ion to yield 4-hydrazino-2,5,8-trimethylquinoline. mdpi.comnih.gov The reaction's success is dependent on the reactivity of the C-4 position towards nucleophilic attack.

Reduction of Nitroquinoline Derivatives to Aminoquinolines, followed by Diazotization and Reduction to Hydrazines

An alternative, multi-step approach to introduce the hydrazine moiety involves the initial synthesis of a 4-nitroquinoline (B1605747) derivative. This can be achieved through nitration of the pre-formed 2,5,8-trimethylquinoline. The nitro group at the 4-position can then be reduced to an amino group. commonorganicchemistry.comcommonorganicchemistry.com Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation. reddit.comcommonorganicchemistry.comcommonorganicchemistry.commdma.chresearchgate.net

The resulting 4-amino-2,5,8-trimethylquinoline (B12621240) is then subjected to diazotization by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. This forms a diazonium salt intermediate. Subsequent reduction of the diazonium salt yields the desired hydrazine derivative. A common reagent for this reduction is sodium sulfite (B76179) (Na₂SO₃) or stannous chloride. This sequence provides a reliable, albeit longer, pathway to the target 4-hydrazinoquinoline (B99260). mdpi.com

Multi-Step Conversions for the Formation of the Hydrazino Group

The formation of a 4-hydrazino group on a quinoline ring is generally not a single-step process but rather the culmination of a multi-step synthesis. A prevalent and established methodology involves the nucleophilic substitution of a halogen, typically chlorine, at the C4 position of the quinoline core with hydrazine. This precursor, the 4-chloroquinoline derivative, is itself synthesized from a corresponding 4-hydroxyquinoline, which is formed during the initial cyclization that creates the quinoline ring system.

A general synthetic sequence is as follows:

Formation of 4-Hydroxyquinoline: The synthesis often begins with a substituted aniline (e.g., 2,5-dimethylaniline for a 2,5,8-trimethylquinoline backbone) which undergoes a cyclization reaction. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxy-3-carbethoxyquinoline intermediate. mdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Chlorination: The hydroxyl group at the C4 position is then converted into a more reactive leaving group. Treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the 4-chloroquinoline intermediate. chemicalbook.com

Hydrazinolysis: The final step is the introduction of the hydrazino group. The 4-chloroquinoline derivative is reacted with hydrazine hydrate, often in a suitable solvent like ethanol. The hydrazine acts as a nucleophile, displacing the chloride ion at the C4 position to yield the final 4-hydrazinoquinoline product. pharmascholars.com

This sequence provides a versatile route to a wide range of 4-hydrazinoquinoline derivatives, as the initial choice of substituted aniline and other reactants determines the final substitution pattern on the heterocyclic ring.

Synthesis of Related Hydrazinoquinoline Derivatives

The synthetic strategies for producing this compound can be adapted to create a variety of related derivatives with different substitution patterns on the quinoline nucleus.

Synthetic Pathways for 4-Hydrazino-2,6,8-Trimethylquinoline and 4-Hydrazino-2,8-Dimethylquinoline

The synthesis of these specific analogues follows the general multi-step pathway previously described, starting from appropriately substituted anilines.

For 4-Hydrazino-2,6,8-trimethylquinoline , the synthesis would commence from 2,4,6-trimethylaniline. The key intermediate, 4-chloro-2,6,8-trimethylquinoline, is prepared and subsequently reacted with hydrazine.

For 4-Hydrazino-2,8-dimethylquinoline , the synthesis starts with 2,4-dimethylaniline. This aniline is used to construct the 4-hydroxy-2,8-dimethylquinoline core, which is then converted to the 4-chloro-2,8-dimethylquinoline (B186857) intermediate before the final hydrazinolysis step.

The general reaction scheme for these conversions is outlined in the table below.

Target CompoundStarting AnilineKey IntermediateFinal Reaction Step
4-Hydrazino-2,6,8-trimethylquinoline2,4,6-Trimethylaniline4-Chloro-2,6,8-trimethylquinolineReaction with Hydrazine Hydrate
4-Hydrazino-2,8-dimethylquinoline2,4-Dimethylaniline4-Chloro-2,8-dimethylquinolineReaction with Hydrazine Hydrate

Preparation of Hydrazino-Substituted Quinolin-2(1H)-ones and Their Thio Analogues

The synthesis of hydrazino-substituted quinolin-2(1H)-ones and their corresponding thio analogues also relies on the nucleophilic displacement of a 4-chloro substituent.

Hydrazino-Substituted Quinolin-2(1H)-ones: The key precursors for these compounds are 4-chloroquinolin-2(1H)-ones. These are typically prepared from 4-hydroxyquinolin-2(1H)-ones via chlorination. The subsequent reaction with hydrazine hydrate, often by refluxing in a solvent, yields the desired 4-hydrazinylquinolin-2(1H)-ones. mdpi.combohrium.com This method has been successfully applied to a range of substituted quinolinones. mdpi.com

PrecursorReagentsConditionsProductReference
4-Chloroquinolin-2(1H)-oneHydrazine Hydrate (NH₂NH₂·H₂O)Reflux in Pyridine4-Hydrazinylquinolin-2(1H)-one mdpi.com

Hydrazino-Substituted Quinoline-2(1H)-thiones: The synthesis of the thio analogues follows a similar logic. First, the corresponding 4-chloroquinoline-2(1H)-thione is prepared. This can be achieved by heating the 4-chloroquinolin-2(1H)-one with a thionating agent like phosphorus pentasulfide, or by reacting a 2,4-dichloroquinoline (B42001) with thiourea. mdpi.com Once the 4-chloro-2-thione is obtained, it is treated with hydrazine hydrate to furnish the 4-hydrazinoquinoline-2(1H)-thione. The reaction involves the selective nucleophilic substitution of the chlorine atom at the C4 position. mdpi.com

PrecursorReagentsConditionsProductReference
4-Chloro-8-methylquinoline-2(1H)-thioneHydrazine Hydrate (NH₂NH₂·H₂O)Boiling Ethanol4-Hydrazino-8-methylquinoline-2(1H)-thione mdpi.com

Chemical Transformations and Reaction Mechanisms of 4 Hydrazino 2,5,8 Trimethylquinoline

Reactions Involving the Hydrazine (B178648) Functional Group.

The hydrazine moiety (-NHNH₂) attached to the C4 position of the 2,5,8-trimethylquinoline (B20356) core is the primary center of reactivity. Its chemical behavior is characteristic of arylhydrazines, undergoing reactions that lead to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These transformations are fundamental to constructing a diverse array of derivative compounds.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones and Azines.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. 4-Hydrazino-2,5,8-Trimethylquinoline readily reacts with a wide range of aldehydes and ketones, typically under mild acidic catalysis, to yield the corresponding hydrazones. semanticscholar.orgnih.govnih.gov

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. researchgate.net This is followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of hydrazones. mdpi.com The resulting products, N-(2,5,8-trimethylquinolin-4-yl)hydrazones, are often stable, crystalline solids. The reaction is versatile, accommodating both aliphatic and aromatic aldehydes and ketones, which allows for the introduction of various substituents into the final molecule.

Under conditions of excess aldehyde and in the absence of a hydrazine scavenger, azines can be formed. This occurs through the reaction of the initially formed hydrazone with a second molecule of the aldehyde.

Reactant 1Reactant 2 (Aldehyde/Ketone)ProductReaction Conditions
This compoundR¹-CHO (Aldehyde)(E)-1-((2,5,8-Trimethylquinolin-4-yl)imino)-R¹-amine (Hydrazone)Mild acid (e.g., acetic acid), Ethanol (B145695), Reflux
This compoundR¹-CO-R² (Ketone)(E)-1-(1-(2,5,8-Trimethylquinolin-4-yl)hydrazono)-R¹R²-alkane (Hydrazone)Mild acid (e.g., acetic acid), Ethanol, Reflux
This compound2x R¹-CHO (Excess Aldehyde)R¹-CH=N-N=CH-R¹ (Azine) + 2,5,8-Trimethylquinolin-4-amineSpecific conditions promoting transimination

Cyclization Reactions to Form Fused Heterocyclic Systems.

The hydrazine group of this compound is a key functional group for the construction of various fused heterocyclic rings. These cyclization reactions significantly expand the structural diversity of compounds derivable from this quinoline (B57606) core.

This compound can serve as a precursor for obtaining quinoline-substituted triazole and thiadiazole rings. The synthesis of a 1,2,4-triazole (B32235) ring often proceeds through an intermediate acylthiosemicarbazide or a related derivative. For instance, reaction with an isothiocyanate yields a thiosemicarbazide, which can be cyclized under basic conditions to a triazole-thione. organic-chemistry.org

Alternatively, reaction of the corresponding hydrazide (formed from the hydrazine) with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate (B1144303), can lead to the formation of an amino-triazole-thiol derivative. rsc.org

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the hydrazine with sources of a C-S unit. A common method involves converting the hydrazine to a carbohydrazide, reacting it with carbon disulfide to form a dithiocarbazate salt, which is then cyclized with a strong acid. chempap.org Another pathway involves the acid-catalyzed cyclization of acylthiosemicarbazide intermediates. organic-chemistry.org

HeterocycleTypical ReagentsIntermediateGeneral Conditions
1,2,4-Triazole1. R-NCS 2. Base (e.g., NaOH)N-R-thiosemicarbazide1. Ethanol, Reflux 2. Aqueous base, Heat
1,3,4-Thiadiazole1. CS₂, KOH 2. H₂SO₄Dithiocarbazate1. Ethanol, 0°C to RT 2. Concentrated acid, Heat

The synthesis of 1,3,4-oxadiazoles typically requires the hydrazine to be first converted into a hydrazide (acylhydrazine). This is achieved by reacting this compound with an acid chloride or anhydride (B1165640). The resulting hydrazide can then undergo dehydrative cyclization with various reagents, such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Synthesizing a benzimidazole (B57391) ring directly from the hydrazine moiety is less direct than the classic condensation of an o-phenylenediamine (B120857) with an aldehyde. However, a plausible route involves the reaction of this compound with a suitably substituted benzene (B151609) ring that can undergo subsequent intramolecular cyclization. For example, reaction with an ortho-halo benzaldehyde (B42025) would form a hydrazone, which could potentially undergo a transition-metal-catalyzed or base-mediated intramolecular C-N bond formation to construct the benzimidazole ring system. A more established, albeit multi-step, approach involves converting 2-mercaptobenzimidazole (B194830) to 2-hydrazinobenzimidazole, which can then be condensed with aldehydes. chempap.org By analogy, one could envision a pathway where the quinoline hydrazine acts as a nucleophile to build a benzimidazole scaffold.

Arylhydrazines are known to undergo self-condensation and oxidation reactions, and 4-hydrazinoquinolines are no exception. While not specifically documented for the 2,5,8-trimethyl derivative, related compounds like 4-hydrazinylquinolin-2(1H)-ones undergo an unprecedented dimerization and oxidation cascade to yield pyridazino[4,3-c:5,6-c′]diquinoline derivatives.

This transformation is believed to occur via an autoxidation mechanism, particularly when heated in a solvent like pyridine (B92270) in the presence of air. The proposed mechanism involves several steps, including nucleophilic substitution, dimerization, aerial oxidation, and electrocyclic reactions, ultimately leading to a stable pentacyclic aromatic system. This reaction does not proceed under an inert atmosphere, confirming the requirement of an oxidant (air). It is plausible that this compound could undergo a similar transformation to yield 2,5,8,10,13,16-Hexamethylpyridazino[4,3-c:5,6-c′]diquinoline.

The Fischer indole (B1671886) synthesis is a classic organic reaction used to synthesize indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. As a heteroarylhydrazine, this compound is a suitable substrate for this reaction.

The reaction proceeds in several steps:

Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone, as described in section 3.1.1.

Tautomerization: The hydrazone tautomerizes to its enamine form.

-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and forming a di-imine intermediate.

Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates a molecule of ammonia, followed by tautomerization to yield the final, energetically favorable aromatic indole ring system.

Using this compound in a Fischer synthesis would lead to the formation of novel indole rings fused to the quinoline system, specifically creating a pyrrolo[3,2-c]quinoline derivative. The specific structure of the final product would depend on the aldehyde or ketone used.

Ketone/Aldehyde ReactantIntermediateProductCatalyst
Acetone (B3395972) (Propan-2-one)(E)-2-((2,5,8-Trimethylquinolin-4-yl)hydrazono)propane2,2,6,9,12-Pentamethyl-2,5-dihydro-1H-pyrrolo[3,2-c]quinolineBrønsted acid (H₂SO₄, PPA) or Lewis acid (ZnCl₂)
Cyclohexanone1-((2,5,8-Trimethylquinolin-4-yl)hydrazono)cyclohexaneIndole fused with both quinoline and cyclohexane (B81311) ringsBrønsted acid (H₂SO₄, PPA) or Lewis acid (ZnCl₂)

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. In this compound, the nucleophilic character of the terminal amino group is influenced by the electronic properties of the quinoline ring. The electron-donating nature of the three methyl groups on the aromatic system enhances the electron density of the ring, which in turn can slightly increase the nucleophilicity of the attached hydrazine moiety compared to unsubstituted arylhydrazines. nih.gov

The nucleophilic reactivity of the hydrazine group is most commonly demonstrated in condensation reactions with carbonyl compounds. Aldehydes and ketones react readily with this compound under mild, often acidic, conditions to form the corresponding hydrazones. libretexts.orgfiveable.me This reaction is fundamental in derivatization, where the formation of a stable Schiff base allows for the characterization and quantification of carbonyl-containing molecules. nih.govresearchgate.netumn.edu

Similarly, the hydrazine moiety can attack other electrophilic centers. For instance, it can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable hydrazides. nih.govresearchgate.net Kinetic studies on various hydrazines show that their reactivity is comparable to that of simple primary amines like methylamine. acs.orgresearchgate.net The presence of alkyl or aryl substituents influences reaction rates, with electron-donating groups generally accelerating the nucleophilic attack. nih.gov

Table 1: Representative Nucleophilic Reactions of the Hydrazine Moiety
Reactant TypeProduct TypeGeneral ConditionsSignificance
Aldehyde / KetoneHydrazoneMildly acidic (e.g., acetic acid)Derivatization, Synthesis of N-N linked heterocycles
Acyl Chloride / AnhydrideHydrazideBase catalyst (e.g., pyridine)Synthesis of stable amide-like structures
Isocyanate / IsothiocyanateSemicarbazide / ThiosemicarbazideTypically neat or in a polar solventPrecursors for heterocyclic synthesis

Acylation and Sulfonylation of the Hydrazine Group

Acylation and sulfonylation reactions target the nucleophilic terminal nitrogen of the hydrazine group, leading to the formation of stable N-acyl and N-sulfonyl derivatives, respectively.

Acylation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine to neutralize the liberated acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the acylated hydrazine. This reaction is analogous to the well-known Friedel-Crafts acylation in terms of electrophile generation and subsequent nucleophilic attack. youtube.comyoutube.com

Sulfonylation involves the reaction of the hydrazine group with a sulfonyl halide, most commonly a sulfonyl chloride, in the presence of a base. This reaction produces N-sulfonylhydrazines, also known as sulfonylhydrazides. For example, related hydrazinoquinolines have been shown to react with p-toluenesulfonyl chloride in pyridine to afford the corresponding tosylhydrazide. Sulfonyl hydrazides are themselves stable and versatile reagents in organic synthesis. nih.gov The reaction mechanism is similar to acylation, with the nucleophilic nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride.

Table 2: Acylation and Sulfonylation of the Hydrazine Group
ReactionReagentCatalyst/SolventProduct
AcylationAcetyl chloride (CH₃COCl)PyridineN'-(2,5,8-trimethylquinolin-4-yl)acetohydrazide
Sulfonylationp-Toluenesulfonyl chloride (TsCl)PyridineN'-(2,5,8-trimethylquinolin-4-yl)-4-methylbenzenesulfonohydrazide

Reactions Involving the Quinoline Core

Reactivity of Methyl Groups on the Quinoline Ring

The three methyl groups on the quinoline ring of this compound exhibit reactivity characteristic of benzylic C-H bonds, which are activated by the adjacent aromatic system. These groups can undergo oxidation and condensation reactions.

Oxidation: The methyl groups can be oxidized to various degrees. Controlled oxidation can yield the corresponding quinoline carboxaldehydes, which are valuable synthetic intermediates. tandfonline.com Reagents such as selenium dioxide are effective for the oxidation of methyl groups at the 2- and 4-positions of the quinoline ring. tandfonline.com For methyl groups on the carbocyclic ring (at positions 5 and 8), other methods like photocatalytic oxidation using TiO₂ or oxidation with nickel peroxide have proven effective. tandfonline.comnih.gov More advanced methods involve transition-metal catalysis; for instance, the 8-methyl group can undergo palladium-catalyzed arylation followed by oxidation to yield 8-benzoylquinolines. acs.org

Condensation: The methyl group at the 2-position is particularly activated due to its proximity to the ring nitrogen and can participate in condensation reactions. For example, it can react with aromatic aldehydes, such as benzaldehyde, in the presence of a dehydrating agent like acetic anhydride to form styrylquinoline derivatives. rsc.org This reaction proceeds via an initial aldol-type addition followed by dehydration.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Skeleton

Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally electron-deficient due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring (carbocycle) rather than the pyridine ring. quimicaorganica.org In an unsubstituted quinoline, the C5 and C8 positions are the most reactive towards electrophiles, a preference dictated by the superior stability of the resulting cationic intermediates (σ-complexes). quimicaorganica.org

In this compound, the situation is more complex. The primary sites for electrophilic attack (C5 and C8) are already substituted with methyl groups. The existing substituents—three activating methyl groups and the strongly activating ortho, para-directing hydrazine group—will collectively direct incoming electrophiles to the remaining vacant positions on the carbocyclic ring, namely C6 and C7. The powerful activating and directing effect of the hydrazine group at C4 would strongly favor substitution at the C5-position, but since it is blocked, the next most likely position would be influenced by the combined effects of all substituents.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the C-H bonds of the quinoline core is generally not feasible. SNAr reactions on heterocyclic rings typically require two features: a good leaving group (such as a halide) and activation of the ring by electron-withdrawing groups. nih.gov The hydrazine group is a poor leaving group. Therefore, direct displacement of the hydrazine moiety by another nucleophile is highly unlikely. Instead, nucleophilic substitution is a key step in the synthesis of this compound, where a precursor like 4-chloro-2,5,8-trimethylquinoline (B1361597) would react with hydrazine hydrate, with the chloride ion serving as the leaving group. mdpi.org

Mechanistic Studies of Transformation Pathways

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies on hydrazinoquinolines and related systems have provided insight into the intermediates and transition states governing their transformations.

In the synthesis of hydrazinoquinolines via SNAr, the reaction of a haloquinoline with hydrazine likely proceeds through a stepwise addition-elimination mechanism. This pathway involves the initial nucleophilic attack of hydrazine on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex, often called a Meisenheimer intermediate. Subsequent elimination of the halide ion restores the aromaticity of the ring to yield the final product. Some kinetic studies on similar systems suggest the mechanism may be borderline between a concerted and a stepwise pathway, potentially involving hydrogen-bonded transition states that stabilize the incoming nucleophile. researchgate.net

The condensation of the hydrazine moiety with carbonyl compounds proceeds through a well-established nucleophilic addition mechanism. The initial attack of the terminal nitrogen on the carbonyl carbon forms a zwitterionic tetrahedral intermediate. This is followed by proton transfer to form a neutral carbinolamine intermediate (or aminoalcohol). Acid catalysis facilitates the subsequent dehydration of this intermediate, which involves protonation of the hydroxyl group, converting it into a good leaving group (H₂O), and elimination to form the C=N double bond of the hydrazone. libretexts.orgfiveable.me In some cases, related intermediates like hydroxy-pyrazolines have been isolated and fully characterized, providing direct evidence for the reaction pathway. rsc.org

Influence of Reaction Conditions and Catalysts on Reaction Mechanisms

The chemical transformations of this compound are highly sensitive to the surrounding reaction environment. Factors such as the choice of solvent, the pH of the medium, and the presence or absence of specific catalysts can fundamentally alter the reaction pathway, leading to different products through distinct mechanistic routes. Research into the reactivity of the 4-hydrazinoquinoline (B99260) scaffold reveals that these conditions can dictate the outcome of complex reaction cascades, including cyclizations, oxidations, and rearrangements.

Solvent Effects on Reaction Pathways

The solvent is not merely an inert medium but often plays a crucial role in the reaction mechanism. For instance, in the synthesis of pyrazoloquinolines from quinoline precursors, the choice of solvent can determine the isomeric product formed. Studies on related 4-hydrazinoquinoline derivatives reacting with dicarbonyl compounds have shown that using a protic, acidic solvent like acetic acid can favor the formation of linear isomers such as 1H-pyrazolo[3,4-b]quinolines. mdpi.com In contrast, employing a polar aprotic solvent such as dimethylformamide (DMF) can steer the reaction towards the formation of angular isomers, specifically pyrazolo[4,3-c]quinolines. mdpi.com This divergence is attributed to the solvent's ability to stabilize different transition states and intermediates unique to each cyclization pathway.

Influence of pH and Catalysts

The pH of the reaction medium is a critical determinant in the transformations of hydrazinoquinolines. The hydrazine moiety possesses both nucleophilic and basic properties, which are modulated by pH.

Acidic Conditions: Under strongly acidic conditions, the hydrazine group is protonated, which significantly reduces its nucleophilicity. This can inhibit or completely halt expected reactions. For example, attempts to induce dimerization and autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a structurally related class of compounds, failed when conducted in an acidic medium like an HCl/ethanol mixture. mdpi.com The protonation of the hydrazine nitrogen atoms deactivates them towards the initial nucleophilic steps required for the reaction to proceed. However, milder acidic conditions, such as using acetic acid, can serve to catalyze condensation reactions by activating carbonyl groups toward nucleophilic attack by the hydrazine. mdpi.com

Basic and Neutral Conditions: In contrast, basic conditions can enhance the nucleophilicity of the hydrazine group. Pyridine, for instance, serves as both a solvent and a basic catalyst, promoting reactions that are otherwise sluggish. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones proceeds efficiently when refluxed in dry pyridine, leading to the formation of complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures in high yields. mdpi.com The proposed mechanism involves a series of steps including nucleophilic substitution, dimerization, aerial oxidation, and electrocyclization, all facilitated by the basic environment. mdpi.com The reaction is believed to proceed via an initial proton shift, followed by dimerization and subsequent aerial oxidation of the N-H bonds. mdpi.com The reaction's dependence on air is highlighted by the fact that it does not proceed under an inert argon atmosphere. mdpi.com

Hydrazine itself can also act as a catalyst in certain transformations, such as in ring-closing carbonyl-olefin metathesis (RCCOM) reactions to synthesize 1,2-dihydroquinolines. nih.gov This showcases the dual role of hydrazine derivatives as both reactants and catalysts.

The table below summarizes the observed influence of various reaction conditions on the transformation of 4-hydrazinoquinoline analogues.

Reaction Condition/CatalystSubstrate TypeObserved Effect on MechanismResulting Product TypeReference
Dry Pyridine (reflux)4-Hydrazinylquinolin-2(1H)-oneActs as a basic catalyst, facilitating a cascade of nucleophilic substitution, dimerization, autoxidation, and electrocyclization.Pyridazino[4,3-c:5,6-c']diquinoline mdpi.com
HCl/Ethanol Mixture4-Hydrazinylquinolin-2(1H)-oneInhibits the reaction due to protonation and deactivation of the hydrazine group.Reaction failed; starting material recovered. mdpi.com
Acetic AcidQuinoline derivative + HydrazineActs as a solvent and acid catalyst, promoting cyclization.Linear 1H-Pyrazolo[3,4-b]quinolines mdpi.com
Dimethylformamide (DMF)Quinoline derivative + HydrazineActs as a polar aprotic solvent, favoring an alternative cyclization pathway.Angular Pyrazolo[4,3-c]quinolin-2-ones mdpi.com
Hydrazine (as catalyst)N-prenylated 2-aminobenzaldehydesCatalyzes ring-closing carbonyl-olefin metathesis (RCCOM).1,2-Dihydroquinolines nih.gov

Derivatives of 4 Hydrazino 2,5,8 Trimethylquinoline and Their Synthetic Utility

Design and Synthesis of Functionalized Derivatives

The synthetic utility of 4-Hydrazino-2,5,8-trimethylquinoline is significantly expanded through the strategic functionalization of both the hydrazino group and the quinoline (B57606) ring system. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, paving the way for the development of novel compounds with tailored characteristics.

N-Substituted and N,N'-Disubstituted Hydrazinoquinoline Derivatives

The hydrazine (B178648) moiety of this compound serves as a prime site for the introduction of various substituents, leading to the formation of N-substituted and N,N'-disubstituted derivatives. These reactions typically exploit the nucleophilicity of the nitrogen atoms.

N-Aryl Derivatives: The reaction of this compound with aryl halides or other suitable electrophiles can yield N-aryl substituted hydrazinoquinolines. For instance, the synthesis of new substituted benzene (B151609) sulfonohydrazones has been reported through the reaction of a precursor with various aromatic aldehydes and ketones. This suggests a viable route to N-aryl derivatives of the target compound. ekb.eg

N,N'-Diacyl Derivatives: The acylation of the hydrazine group is a common strategy to produce stable derivatives. N,N'-diacylhydrazines can be synthesized through several methods, including the coupling of acyl chlorides with carbohydrazides or the reaction of hydrazine hydrate (B1144303) with carboxylic acids. imust.edu.cnresearchgate.netnih.govbohrium.com These methods are applicable to this compound to generate a library of N,N'-diacyl derivatives with potential applications in materials science and medicinal chemistry.

A representative scheme for the synthesis of N-substituted and N,N'-diacyl derivatives is presented below:

Scheme 1: General Synthesis of N-Substituted and N,N'-Diacyl Derivatives
Image of a chemical reaction showing the synthesis of N-substituted and N,N'-diacyl derivatives from this compound.
ReactantReagentProduct Type
This compoundAryl HalideN-Aryl Hydrazinoquinoline
This compoundAcyl ChlorideN,N'-Diacyl Hydrazinoquinoline

Modification of the Quinoline Ring System via Peripheral Substitutions

The quinoline ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing methyl groups and the hydrazine moiety influence the position of substitution.

Electrophilic aromatic substitution on the quinoline nucleus generally occurs on the benzene ring portion. For quinoline itself, nitration typically yields a mixture of 5- and 8-nitroquinolines. stackexchange.comquora.comreddit.com In the case of 2,5,8-trimethylquinoline (B20356), the positions for electrophilic attack would be influenced by the activating methyl groups. The presence of the hydrazine group further complicates the regioselectivity. It is anticipated that electrophilic substitution would occur at the C-5 and C-8 positions of the quinoline ring, guided by the electronic effects of the substituents. quora.com

Common electrophilic substitution reactions that could be applied to modify the quinoline ring include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of halogen atoms.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

These peripheral substitutions are crucial for modulating the physicochemical properties of the resulting molecules, which can have a profound impact on their biological activity and material applications.

This compound as a Building Block in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic heterocyclic systems and scaffolds for bioactive molecules.

Precursors for Complex Polycyclic Systems

The hydrazine functionality in this compound is a key reactive handle for the construction of fused heterocyclic rings. Several important classes of polycyclic compounds can be accessed from this precursor.

Indole (B1671886) Derivatives via Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. thermofisher.comwikipedia.orgorganic-chemistry.orgnih.govsharif.edu this compound can serve as the arylhydrazine component in this reaction, leading to the formation of novel indole derivatives fused to the quinoline system.

Pyrazolo[4,3-c]quinolines: The reaction of 4-hydrazinoquinolines with suitable C3 synthons can lead to the formation of pyrazolo[4,3-c]quinoline derivatives. These compounds have garnered significant interest due to their potential anti-inflammatory and anticancer activities. nih.govresearchgate.netnih.gov The synthesis typically involves the condensation of the hydrazine with a dicarbonyl compound or its equivalent, followed by cyclization.

Triazolo[4,5-c]quinolines: Another important class of polycyclic systems accessible from 4-hydrazinoquinolines are triazolo[4,5-c]quinolines. jazanu.edu.saresearchgate.net The synthesis often involves the reaction of the hydrazine with a source of a one-carbon unit, such as formic acid or its derivatives, to construct the triazole ring. These compounds are of interest in medicinal chemistry due to their diverse biological activities. semanticscholar.orgresearchgate.netnih.govresearchgate.net

A summary of the polycyclic systems that can be synthesized from this compound is provided in the table below.

Reaction TypeReagentsResulting Polycyclic System
Fischer Indole SynthesisKetone/Aldehyde, AcidIndoloquinoline
Pyrazole Annulation1,3-Dicarbonyl CompoundPyrazolo[4,3-c]quinoline
Triazole AnnulationOne-Carbon SynthonTriazolo[4,5-c]quinoline

Synthons for Bioactive Molecular Scaffolds

The 4-hydrazinoquinoline (B99260) moiety is a recognized pharmacophore and its derivatives have been explored for various therapeutic applications. The ability to readily modify both the hydrazine group and the quinoline ring allows for the generation of diverse molecular scaffolds with potential biological activity.

Antitumoral Derivatives: Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. researchgate.netnih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold, which shares structural similarities with N-aryl-4-hydrazinoquinolines, is a well-established core for tyrosine kinase inhibitors used in cancer therapy. This suggests that derivatives of this compound could be designed as potential antitumoral agents.

Herbicidal Derivatives: While specific studies on the herbicidal activity of this compound derivatives are not extensively documented, the broader class of hydrazide and triazole derivatives has been investigated for such applications. The structural features of the quinoline ring combined with the reactive hydrazine group offer opportunities for the design of novel herbicides.

Artificial Peptides: The hydrazine moiety can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and biological stability. While the direct use of this compound in artificial peptide synthesis is not widely reported, the principles of peptide chemistry suggest its potential as a building block to introduce a rigid, aromatic quinoline constraint into a peptide backbone.

The following table summarizes the potential bioactive applications of derivatives of this compound.

Bioactive ScaffoldPotential ApplicationRationale
N-Aryl-4-hydrazinoquinolinesAntitumoral AgentsStructural similarity to known tyrosine kinase inhibitors.
Functionalized HydrazinoquinolinesHerbicidesKnown herbicidal activity of related hydrazide and triazole compounds.
Quinoline-containing PeptidomimeticsArtificial PeptidesIntroduction of conformational constraints and potential for altered biological activity.

Coordination Chemistry of 4 Hydrazino 2,5,8 Trimethylquinoline As a Ligand

Supramolecular Assemblies and Materials Science Applications

Non-Covalent Interactions in 4-Hydrazino-2,5,8-Trimethylquinoline Systems

The structure of this compound is predisposed to engage in a variety of non-covalent interactions that dictate its assembly in the solid state and in solution. The primary forces at play are hydrogen bonding and π-π stacking, which arise from the hydrazine (B178648) group and the quinoline (B57606) ring system, respectively.

Hydrogen Bonding: The hydrazine group (-NHNH₂) is a potent source of hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the lone pairs on the nitrogen atoms serving as acceptors. researchgate.netnih.gov These interactions can lead to the formation of well-defined molecular chains or networks. researchgate.net For instance, in related quinoline-hydrazine compounds, molecules are often linked into ribbons and other motifs through these directional forces. researchgate.net The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, further diversifying the potential supramolecular synthons. nih.gov

π-π Stacking: The extended aromatic system of the quinoline core facilitates π-π stacking interactions. nih.govmdpi.com This type of interaction is common in functionalized quinoline ligands, where it can lead to the formation of discrete dimeric species or extended, one-dimensional stacks. rsc.orgdocumentsdelivered.com A Cambridge Structural Database search revealed that π-π stacking is a prevalent feature in metal complexes of quinoline-based ligands, occurring in 69% of cases. rsc.org The geometry of these interactions, including centroid-to-centroid distance and slip angles, is influenced by the electronic nature and steric hindrance of substituents on the quinoline ring. scielo.br

Table 1: Key Non-Covalent Interactions in Quinoline-Hydrazine Systems
Interaction TypeParticipating GroupsDescriptionTypical Distance/Geometry
Hydrogen BondingHydrazine (N-H) as donor; Quinoline (N) or Hydrazine (N) as acceptorDirectional electrostatic attraction that strongly influences molecular packing and crystal engineering. researchgate.netresearchgate.netN···H distance: ~1.8 - 2.2 Å
π-π StackingQuinoline aromatic ringsAttraction between electron clouds of adjacent aromatic rings, leading to stacked columnar structures. rsc.orgCentroid-to-centroid distance: ~3.3 - 3.8 Å
C-H···π InteractionsMethyl C-H groups and the quinoline π-systemA weaker interaction where an alkyl C-H bond acts as a donor to the aromatic ring's electron cloud. rsc.orgH···π centroid distance: ~2.5 - 2.9 Å

Formation of Supramolecular Architectures

The interplay of the non-covalent forces described above enables derivatives of this compound to form intricate and ordered supramolecular structures through processes like self-assembly and host-guest interactions.

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The hydrazine group in this compound is a key functional handle for derivatization, often through condensation reactions with aldehydes or ketones to form hydrazones. These derivatives can then undergo programmed self-assembly.

A notable example in a related system is the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones, which proceed through a cascade of nucleophilic substitution, dimerization, and oxidation reactions to yield complex pentacyclic pyridazino-diquinoline structures. mdpi.comnih.gov This demonstrates the inherent ability of quinoline-hydrazine systems to self-assemble into larger, well-defined architectures in a one-pot process. mdpi.com It is plausible that this compound could be utilized in similar pathways to generate novel, polycyclic heterocyclic systems through controlled self-assembly.

Macrocycles are large, ring-shaped molecules that can possess central cavities capable of binding smaller "guest" molecules or ions. tcichemicals.comnih.gov The quinoline unit is an attractive building block for constructing such macrocyclic hosts due to its rigidity and defined geometry. elsevierpure.comthieme-connect.com Recent advances have led to the synthesis of oligoquinoline macrocycles like TriQuinoline (TQ) and TEtraQuinoline (TEQ). elsevierpure.comthieme-connect.com

The 4-hydrazino group provides a reactive site that can be used to link 2,5,8-trimethylquinoline (B20356) units into a larger macrocyclic framework, for example, by reacting with dialdehydes to form macrocyclic hydrazones. beilstein-journals.org Such quinoline-based macrocycles can exhibit selective guest binding, driven by a combination of hydrogen bonding, π-π stacking, and steric complementarity within the macrocyclic cavity, making them promising for applications in sensing and separation. tcichemicals.comresearchgate.net

Potential in Functional Materials Design

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the design of advanced functional materials, particularly those that are responsive or possess useful photophysical properties.

Smart materials are designed to exhibit a significant change in one or more properties in response to external stimuli. Quinoline derivatives have been successfully employed as the core of "push-pull" type fluorescent molecules that display solvatochromism—a change in emission color depending on solvent polarity. nih.govresearchgate.net This responsive behavior is due to changes in the intramolecular charge transfer (ICT) state. nih.gov

Furthermore, quinoline-tagged organic probes have been developed as highly sensitive and selective fluorescent sensors for detecting metal ions (e.g., Zn²⁺) and nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). rsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET). rsc.org By functionalizing the hydrazine group of this compound, it is possible to design novel chemosensors that can respond to specific analytes through changes in their fluorescence output.

The quinoline ring is an intrinsic fluorophore, and its derivatives are widely explored for applications in luminescence chemistry, including as dyes and components of organic light-emitting diodes (OLEDs). scielo.br The absorption and emission properties of quinoline derivatives can be precisely tuned by altering the substitution pattern on the aromatic ring. scielo.br

Derivatives of this compound hold potential as building blocks for new photoluminescent materials. The electron-donating nature of the hydrazine and methyl groups can influence the energy levels of the molecular orbitals, potentially shifting emission wavelengths and enhancing quantum yields. The hydrazine moiety can also be used to covalently link the quinoline fluorophore to other systems, such as in the formation of luminescent coordination polymers or conjugated heterocyclic systems, to create materials with tailored photophysical properties. mdpi.commdpi.com

Table 2: Illustrative Photoluminescent Properties of Functionalized Quinoline Derivatives
Quinoline Derivative ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Application/FeatureReference
Amino-quinoline (TFMAQ) in Toluene~400~493-526High (~0.57)Solvatochromic fluorescent probe nih.govresearchgate.net
Amino-quinoline (TFMAQ) in Methanol~420~600Low (<0.01)Fluorescence quenching in polar solvents nih.govresearchgate.net
Quinoline-based Cu(II) Polymer364422Not specifiedPhotoluminescent coordination polymer mdpi.com
Quinoline-tagged Sensor (for Zn²⁺)340445Not specifiedChelation-enhanced fluorescence rsc.org

Theoretical and Computational Investigations of 4 Hydrazino 2,5,8 Trimethylquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Electronic Structure and Molecular Geometry: DFT calculations would be used to determine the optimized molecular geometry of 4-Hydrazino-2,5,8-Trimethylquinoline in its ground state. This involves calculating key structural parameters. The results of such a hypothetical optimization are typically presented in a table format.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

Parameter Bond/Angle Calculated Value
Bond Length C2-C3 ~1.38 Å
C4-N (Hydrazino) ~1.39 Å
N-N (Hydrazino) ~1.44 Å
Bond Angle C3-C4-C4a ~119°
C4-N-N ~115°
Dihedral Angle C3-C4-N-N ~175°

Note: These values are illustrative and represent typical ranges for similar structures. Actual values would require specific DFT calculations.

Energetic Profiles: DFT calculations would also provide insights into the molecule's energetic profile. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its dynamic behavior.

Conformational Analysis: MD simulations would explore the conformational landscape of the molecule, identifying the most stable arrangements of its atoms. This is particularly important for understanding the flexibility of the hydrazino group and the methyl substituents, which can influence how the molecule interacts with other molecules.

Intermolecular Interactions: When simulated in a solvent (like water) or with other molecules, MD can elucidate the nature of intermolecular interactions. This includes identifying potential hydrogen bond donors and acceptors and quantifying the strength of these interactions, which are critical for predicting the compound's behavior in a biological or chemical system.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are powerful tools for predicting how a molecule will interact with electromagnetic radiation and other chemical species.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). Calculations can also predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, and chemical shifts for ¹H and ¹³C NMR spectroscopy.

Table 2: Hypothetical Predicted Spectroscopic Data

Spectrum Predicted Peak/Signal Assignment
UV-Vis (λmax) ~320 nm π→π* transition
IR (cm⁻¹) ~3350 cm⁻¹ N-H stretch (hydrazino)
~1610 cm⁻¹ C=N/C=C stretch (quinoline)
¹H NMR (δ, ppm) ~2.4 ppm -CH₃ protons
~7.0-8.0 ppm Aromatic protons

Note: These are example predictions. Actual spectra would need to be computationally generated.

Reactivity Profiles: Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. Other calculated reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atomic sites within the molecule.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physical properties.

Should this compound be included in a study of a series of related compounds, a QSAR or QSPR model could be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that predicts the activity or property of new, untested compounds. For instance, a QSAR model might predict the potential antimalarial activity of this compound based on descriptors derived from its calculated structure and electronic properties. The development of such models, however, is contingent on the availability of experimental data for a training set of molecules that includes this compound.

Advanced Spectroscopic Characterization Techniques for 4 Hydrazino 2,5,8 Trimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-Hydrazino-2,5,8-trimethylquinoline, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, and the hydrazino group protons. The aromatic protons on the quinoline (B57606) core would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position and the electronic influence of the substituents. The three methyl groups (at positions 2, 5, and 8) would likely appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm). The protons of the hydrazino group (-NHNH₂) would exhibit broader signals, and their chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring carbons would resonate in the aromatic region (δ 110-160 ppm). The carbons bearing the methyl groups and the hydrazino group would have their chemical shifts influenced by these substituents. The methyl carbons are expected in the upfield region of the spectrum (δ 15-25 ppm).

2D NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Hydrazinylquinoline Derivative This table presents typical chemical shift ranges based on known data for similar quinoline structures to illustrate the expected NMR characteristics of this compound.

¹H NMR Data¹³C NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCarbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.5mAromatic-C110 - 150
C3-H6.5 - 7.5sC=N~155
NHVariable (broad)br sC-NHNH₂~148
NH₂Variable (broad)br sC2-CH₃~20
CH₃2.0 - 3.0sC5-CH₃~18
C8-CH₃~16

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the hydrazino group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can be indicative of the primary amine (-NH₂) of the hydrazine (B178648) moiety. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amino group may be seen around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful in confirming the quinoline core structure.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (Hydrazino)3200 - 3400Medium
Aromatic C-H stretch3000 - 3100Medium-Weak
Aliphatic C-H stretch (Methyl)2850 - 3000Medium
C=N / C=C stretch (Quinoline ring)1500 - 1650Strong
N-H bend (Hydrazino)1580 - 1650Medium

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS) for molecular weight and fragmentation pattern analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass with high precision, allowing for the determination of the molecular formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation, leading to the formation of characteristic ions. The fragmentation of hydrazinoquinolines can proceed through various pathways, including the loss of the hydrazino group or parts of it, and fragmentation of the quinoline ring system. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Electrospray ionization (ESI) is a softer ionization technique that is often used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight. nih.govresearchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or one of its derivatives can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydrazino group, which are crucial for understanding the solid-state properties of the compound. The analysis of crystal structures of related heterocyclic compounds has demonstrated the power of this technique in elucidating detailed molecular geometries and intermolecular interactions. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline ring. The presence of the electron-donating hydrazino and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule, indicating an extension of the conjugated system. The study of various quinoline derivatives has shown that substituents significantly influence their UV-Vis absorption spectra.

Analytical Methodologies for 4 Hydrazino 2,5,8 Trimethylquinoline

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are paramount for separating 4-Hydrazino-2,5,8-Trimethylquinoline from impurities, starting materials, or byproducts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of quinoline (B57606) derivatives. A reversed-phase HPLC method would likely be the primary choice for analyzing this compound. In this approach, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The inclusion of a buffer in the mobile phase can be crucial for achieving sharp, symmetrical peaks, especially given the basic nature of the quinoline and hydrazine (B178648) moieties. Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is strongly chromophoric.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% formic acid)
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. While the hydrazino group might impart some polarity and reduce volatility, derivatization could be employed to enhance its amenability to GC analysis. However, direct GC analysis might be feasible. A typical GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Potential GC-MS Parameters:

ParameterValue
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Spectrophotometric and Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy is a straightforward method for quantitative analysis. The extended aromatic system of the quinoline ring results in strong absorption in the UV-Vis region. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be analyzed to determine its absorbance at a specific wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is valuable for quick concentration measurements and for use as a detection method in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure determination.

¹H NMR would provide information on the number and chemical environment of the protons. The aromatic protons on the quinoline ring would appear as distinct signals, and their coupling patterns would help to confirm their positions. The methyl groups and the protons of the hydrazine group would also have characteristic chemical shifts.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, further confirming its structure.

2D NMR techniques , such as COSY and HSQC, could be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, for instance, the loss of the hydrazine group.

Expected Spectroscopic Data Summary:

TechniqueExpected Observations
UV-Vis Strong absorbance bands in the UV region characteristic of the quinoline chromophore.
¹H NMR Signals corresponding to aromatic protons, three methyl groups, and NH/NH₂ protons.
¹³C NMR Resonances for all carbon atoms, including those in the quinoline core and the methyl groups.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.

Electrochemical Detection and Quantification Methods

The hydrazine moiety in this compound is electrochemically active and can be oxidized. This property allows for the use of electrochemical methods for its detection and quantification. Techniques like cyclic voltammetry (CV) , differential pulse voltammetry (DPV) , and amperometry could be employed. These methods typically involve a three-electrode system where a potential is applied to a working electrode, and the resulting current from the oxidation of the hydrazine group is measured. The current generated is proportional to the concentration of the compound. Modified electrodes can be used to enhance sensitivity and selectivity.

Hypothetical Voltammetric Analysis Parameters:

ParameterDescription
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte Phosphate Buffer Solution (pH 7.0)
Technique Differential Pulse Voltammetry (DPV)

Applications in Chemical Research and Development, and Quality Control

The analytical methodologies described above are crucial throughout the lifecycle of this compound in a research and development or quality control setting.

In Chemical Research and Development , these techniques are vital for:

Reaction Monitoring: HPLC or GC can be used to track the progress of the synthesis of this compound, ensuring the reaction has gone to completion and identifying the formation of any byproducts.

Structural Confirmation: NMR and mass spectrometry are essential for verifying the identity and structure of the newly synthesized compound.

Purity Assessment: Chromatographic methods are used to determine the purity of the final product, which is critical for its use in further research.

In a Quality Control (QC) laboratory, these methods ensure the consistency and quality of the compound:

Identity Testing: Spectroscopic methods like IR or UV-Vis can be used as a quick identity check against a reference standard.

Purity and Impurity Profiling: HPLC is the gold standard for quantifying the purity of a batch and for identifying and quantifying any impurities.

Stability Studies: A validated HPLC method can be used to assess the stability of the compound under various storage conditions over time.

The integration of these analytical techniques provides a comprehensive framework for the characterization and quality assessment of this compound, ensuring its suitability for its intended applications.

Catalytic Applications of 4 Hydrazino 2,5,8 Trimethylquinoline and Its Derivatives

Organic Catalysis (e.g., as organocatalysts or chiral auxiliaries in synthetic transformations)

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has expanded rapidly. The hydrazine (B178648) functional group is known to participate in a variety of organocatalytic transformations. Substituted hydrazines can act as potent nucleophiles and can be employed in asymmetric synthesis, often in conjunction with chiral catalysts.

For instance, studies have shown that N-Boc hydrazine can be used for the enantioselective synthesis of α-hydrazino aldehydes from alcohols through a process that combines aerobic dual oxidation with asymmetric organocatalysis. organic-chemistry.org This reaction, catalyzed by a chiral pyrrolidine (B122466) derivative, achieves high enantioselectivity. organic-chemistry.org Another example involves the use of a bifunctional squaramide catalyst in the asymmetric addition of hydrazine hydrate (B1144303) to dienones, yielding optically pure fused pyrazoline derivatives. acs.org These examples highlight the potential of the hydrazine moiety within 4-hydrazino-2,5,8-trimethylquinoline to act as a nucleophile in similar asymmetric transformations. The trimethyl-substituted quinoline (B57606) backbone could influence the steric environment and solubility of the catalyst, potentially modulating its activity and selectivity.

The presence of both a hydrogen-bond-donating hydrazine group and a hydrogen-bond-accepting quinoline nitrogen atom could also allow derivatives of this compound to function as bifunctional organocatalysts, activating substrates through a cooperative mechanism.

Table 1: Examples of Organocatalytic Reactions Involving Hydrazine Derivatives

Reaction Type Hydrazine Derivative Organocatalyst Product Enantiomeric Excess (ee)
Asymmetric α-hydrazination of aldehydes N-Boc hydrazine Chiral pyrrolidine α-hydrazino aldehydes Up to 98% organic-chemistry.org

Metal-Catalyzed Reactions (e.g., as ligands in transition metal-catalyzed coupling, oxidation, or reduction reactions)scite.aiescholarship.orgfrontiersin.org

The quinoline framework is a well-established ligand scaffold in transition metal catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst. For example, 8-methylquinoline (B175542) can form cyclometallated complexes with transition metals, which are active in C-H activation and functionalization reactions. nih.gov

The hydrazine group in this compound introduces an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand. Hydrazones, which can be readily formed from the reaction of hydrazines with aldehydes or ketones, are known to form stable complexes with a variety of transition metals. researchgate.netnih.gov These metal-hydrazone complexes have been investigated for their catalytic activities in reactions such as oxidation and hydrolysis. researchgate.net

Given this, this compound and its derivatives are promising candidates for ligands in a range of metal-catalyzed reactions. The bidentate N,N-chelation from the quinoline nitrogen and one of the hydrazine nitrogens could form stable metal complexes. The trimethyl substituents on the quinoline ring would provide steric bulk, which could influence the coordination geometry and reactivity of the metal center.

Table 2: Potential Metal-Catalyzed Reactions Using this compound as a Ligand

Reaction Type Potential Metal Center Role of Ligand Potential Advantages
Cross-coupling reactions Palladium, Nickel, Copper Stabilize the metal center, influence reductive elimination Enhanced catalyst stability and selectivity
C-H activation Rhodium, Iridium, Palladium Directing group, formation of cyclometallated intermediates Regioselective functionalization of C-H bonds
Oxidation reactions Manganese, Iron, Copper Modulate the redox potential of the metal center Control over oxidation state and reactivity

Heterogeneous Catalysis Involving Supported this compound Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. This compound could be immobilized on a solid support to create a heterogeneous catalyst. The quinoline ring or the hydrazine moiety could be functionalized to allow for covalent attachment to materials such as silica, polymers, or graphene oxide.

For example, a derivative of the quinoline ring could be prepared with a reactive group (e.g., a vinyl or siloxy group) that can be polymerized or grafted onto a support. Alternatively, the hydrazine group could be reacted with a functionalized support. The resulting supported catalyst would combine the catalytic activity of the this compound core with the practical benefits of a heterogeneous system.

While specific examples of supported this compound are not available, the general principles of catalyst immobilization are well-established. The performance of such a heterogeneous catalyst would depend on factors such as the nature of the support, the length and type of the linker, and the loading of the catalytic species.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and developing new catalysts. While no specific mechanistic studies on catalytic cycles involving this compound have been reported, insights can be drawn from related systems.

In a potential organocatalytic cycle, the hydrazine group could act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate. Subsequent reaction with another substrate, followed by catalyst regeneration, would complete the cycle. The quinoline moiety could participate by activating the substrate through hydrogen bonding or by influencing the stereochemical outcome of the reaction.

In a metal-catalyzed reaction, the this compound would first coordinate to the metal precursor to form the active catalyst. The catalytic cycle would then likely involve steps such as oxidative addition, migratory insertion, and reductive elimination. The ligand would remain coordinated to the metal center throughout the cycle, influencing the stability of intermediates and the rates of the individual steps. For instance, in a palladium-catalyzed cross-coupling reaction, the trimethylquinoline ligand would modulate the electron density at the palladium center, affecting the rates of oxidative addition and reductive elimination.

A manganese-pincer complex has been reported to catalyze the one-step synthesis of N-substituted hydrazones from the coupling of alcohols and hydrazine. nih.gov Mechanistic studies of this system could provide a basis for understanding how a this compound-metal complex might operate in similar dehydrogenation or hydrogen borrowing reactions. nih.gov

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods that often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.gov Consequently, a primary focus of future research will be the development of green and sustainable synthetic protocols for 4-Hydrazino-2,5,8-trimethylquinoline. Current trends in organic synthesis emphasize minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.net

Future research could explore:

One-Pot Methodologies: Designing multi-component, one-pot reactions that combine the formation of the quinoline ring and the introduction of the hydrazine (B178648) group in a single, efficient process. researchgate.net This approach reduces the need for isolating intermediates, thereby saving time, resources, and minimizing solvent waste.

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation or sonication to accelerate the reaction rates for the synthesis of the target compound. nih.govijpsjournal.com These non-conventional energy sources often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Eco-Friendly Catalysts: Employing recyclable, solid-supported acid catalysts or biodegradable catalysts to replace traditional hazardous ones like phosphorus oxychloride. asianpubs.org The development of catalytic systems that are efficient and easily separable is a key aspect of sustainable chemistry. acs.org

Alternative Reaction Media: Shifting from conventional volatile organic solvents to greener alternatives such as water, ethanol (B145695), or ionic liquids could significantly improve the environmental footprint of the synthesis. researchgate.net Catalyst-free conditions in benign solvents represent an ideal goal for future synthetic strategies.

Development of Advanced Functional Materials Based on the Quinoline Hydrazine Scaffold

The unique electronic properties and coordination capabilities of the quinoline hydrazine scaffold make it an attractive building block for novel functional materials. The hydrazine moiety can be readily converted into hydrazones, which are excellent ligands for metal ions, paving the way for applications in sensing, catalysis, and materials science. nih.gov

Prospective areas of development include:

Fluorescent Sensors: The condensation of this compound with various aldehydes could yield a library of quinoline-hydrazone derivatives. These derivatives could be screened for their ability to act as selective and sensitive fluorescent chemosensors for detecting specific metal ions, such as Zn²⁺. nih.gov

Metallo-Supramolecular Assemblies: The quinoline-hydrazine scaffold is well-suited for constructing complex supramolecular structures through metal coordination. nih.gov Research could focus on reacting the compound with different metal salts to form metallo-supramolecular polymers or discrete assemblies with unique photophysical, magnetic, or catalytic properties.

Electrochromic Materials: The electron-deficient nature of related nitrogen-containing heterocyclic systems, such as pyridazines, suggests that materials derived from the quinoline hydrazine scaffold might exhibit electrochromic behavior. mdpi.com This could lead to applications in smart windows and displays.

Deeper Understanding of Complex Reaction Mechanisms and Supramolecular Interactions

The reactivity of hydrazines is complex and can lead to unexpected but synthetically valuable products through pathways like dimerization, oxidation, and cyclization. mdpi.com A thorough investigation into the reaction mechanisms of this compound is essential for controlling its chemical transformations and exploiting its full synthetic potential.

Future research should focus on:

Mechanistic Studies of Derivatization: Investigating the kinetics and thermodynamics of reactions involving the hydrazine group, such as hydrazone formation or cyclization reactions to form fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines). researchgate.net Such studies could reveal whether the mechanisms are concerted or stepwise. researchgate.net The reaction of hydrazines with dicarbonyl compounds, for instance, is known to be a mechanistically complex problem with multiple potential pathways. researchgate.net

Computational Modeling: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways, predict the stability of intermediates and products, and rationalize experimental observations. mdpi.com Theoretical calculations can provide invaluable insight into the electronic structure and reactivity of the molecule.

Supramolecular Chemistry: Exploring the non-covalent interactions that govern the solid-state packing of the parent compound and its derivatives. Single-crystal X-ray diffraction studies can reveal the role of hydrogen bonds (e.g., N-H···N), π-π stacking, and C-H···π interactions in the formation of supramolecular architectures. researchgate.netresearchgate.net Understanding these interactions is crucial for crystal engineering and the design of materials with desired properties.

Interdisciplinary Research Opportunities in Chemical Sciences

The structural versatility of the quinoline ring system provides a platform for extensive interdisciplinary research, bridging synthetic organic chemistry with medicinal chemistry, pharmacology, and materials science. nih.govnih.gov

Key opportunities for collaboration include:

Medicinal Chemistry: The quinoline hydrazide/hydrazone motif is a recognized pharmacophore with a broad spectrum of biological activities, including antibacterial, anticancer, and antitubercular properties. nih.govmdpi.com Future work could involve synthesizing a library of derivatives of this compound and screening them for various biological activities. This would involve collaboration between synthetic chemists and biologists to perform in vitro and in vivo testing and to elucidate mechanisms of action.

Development of Metal-Based Therapeutics: The ability of quinoline hydrazones to form stable metal complexes can be exploited in the design of novel therapeutic agents. nih.govresearchgate.net The coordination of metals like copper or zinc can enhance the biological activity of the organic ligand, opening a pathway for developing new metal-based drugs.

Agrochemical Research: Similar to their applications in medicine, quinoline and hydrazine derivatives have also found use in agriculture. mdpi.com Interdisciplinary research could explore the potential of new compounds derived from this compound as novel pesticides or herbicides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydrazino-2,5,8-Trimethylquinoline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation or hydrazine substitution reactions. For example, hydrazine derivatives of quinoline can be synthesized via refluxing precursors like chloroquinolines with hydrazine hydrate under inert conditions. Intermediates are characterized using 1H-NMR (to confirm hydrazine proton signals at δ 4.5–5.5 ppm), 13C-NMR (to verify methyl group environments at δ 20–25 ppm), and mass spectrometry (HRMS for molecular ion confirmation). Elemental analysis (C, H, N) is critical to validate purity (>98%) .

Q. How can researchers design initial biological activity screens for this compound derivatives?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., antimicrobial or enzyme inhibition). For antitubercular activity, use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency). Parallel cytotoxicity screening (e.g., MTT assays on HEK-293 cells) ensures selectivity. Structural analogs like 7-chloro-4-hydrazinoquinoline derivatives have shown efficacy in similar frameworks .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound under varying conditions?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst screening : PdCl₂(PPh₃)₂ or PCy₃ in cross-coupling reactions (yields: 35–85%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance hydrazine reactivity.
  • Temperature control : Reflux at 80–100°C minimizes side products.
  • Workflow : Use DoE (Design of Experiments) to model interactions between variables (e.g., time, catalyst loading). Evidence from quinoline syntheses shows yield improvements from 50% to 75% via fractional factorial designs .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to map electron density at the hydrazine moiety, which correlates with nucleophilic reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase (∆G < −8 kcal/mol suggests strong inhibition). Validate predictions with SAR (Structure-Activity Relationship) studies, comparing computational ΔG values with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from methodological differences (e.g., receptor selection, assay conditions). To address this:

  • Comparative assays : Re-test compounds under standardized conditions (e.g., fixed receptor concentrations, pH 7.4 buffers).
  • Meta-analysis : Pool data from heterogeneous studies (e.g., 9 datasets in Haddad et al.’s olfactory receptor study) to identify outliers or trends .
  • Orthogonal validation : Confirm activity via alternate methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Analytical & Experimental Design Questions

Q. What advanced techniques confirm the structural integrity of this compound?

  • Methodological Answer : Beyond basic NMR/MS:

  • X-ray crystallography : Resolves methyl/hydrazine group spatial arrangements (e.g., dihedral angles <10° indicate planarity).
  • IR spectroscopy : N-H stretches at 3300–3400 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm hydrazine and quinoline moieties .
  • HPLC-PDA : Purity >99% achieved with C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .

Q. How should researchers balance qualitative and quantitative methods in studying reaction mechanisms?

  • Methodological Answer : Use mixed-methods designs :

  • Quantitative : Kinetic studies (e.g., pseudo-first-order rate constants from UV-Vis spectroscopy).
  • Qualitative : In situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., imine formation at 1640 cm⁻¹).
  • Triangulate data via Arrhenius plots (Eₐ calculations) and DFT-derived transition states .

Data Interpretation & Validation

Q. What criteria ensure robustness in biological data for this compound derivatives?

  • Methodological Answer : Follow OECD guidelines :

  • Dose-response curves : Use ≥6 concentrations (log-spaced) for accurate IC₅₀/EC₅₀ determination.
  • Replicates : Triplicate independent experiments with CV <15%.
  • Positive controls : Compare to benchmarks (e.g., isoniazid for antitubercular activity).
  • Blinding : Minimize bias in data collection/analysis phases .

Q. How can researchers address low reproducibility in synthetic protocols?

  • Methodological Answer : Document critical parameters :

  • Moisture-sensitive steps: Use Schlenk lines for hydrazine reactions.
  • Catalyst activation: Pre-dry Pd catalysts at 120°C under vacuum.
  • Batch consistency: Report solvent lot numbers and supplier purity grades.
  • Open protocols : Share step-by-step videos or detailed logs (e.g., "Methods A/B" in with yield variations) .

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Reactant of Route 1
4-Hydrazino-2,5,8-Trimethylquinoline
Reactant of Route 2
4-Hydrazino-2,5,8-Trimethylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.